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Compound of Interest

Compound Name: Antiviral agent 65

Cat. No.: B15565738

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of

antiviral agent 65 and related diarylheptanoids isolated from Alpinia officinarum. The

document summarizes key quantitative data, details experimental protocols for antiviral

evaluation, and presents visual diagrams of experimental workflows and the proposed

mechanism of action.

Introduction
Antiviral agent 65, also known as compound 9, is a diarylheptanoid that has demonstrated

antiviral activity against the influenza H1N1 virus.[1][2] It belongs to a class of natural products

isolated from the rhizomes of Alpinia officinarum, a plant used in traditional medicine.[3][4]

Understanding the structure-activity relationship of these compounds is crucial for the

development of more potent and selective antiviral agents. This guide focuses on the anti-

influenza activity of a series of ten diarylheptanoids, providing a comparative analysis of their

efficacy and cytotoxicity.
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The anti-influenza A/PR/8/34 (H1N1) virus activities and cytotoxicities of ten diarylheptanoids

were evaluated in Madin-Darby canine kidney (MDCK) cells.[3] The 50% effective

concentration (EC50) and 50% cytotoxic concentration (CC50) were determined to establish a

preliminary structure-activity relationship.
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Compound
Number

Structure EC50 (µg/mL) CC50 (µg/mL)
Selectivity
Index (SI =
CC50/EC50)

1

7-(4''-

hydroxyphenyl)-1

-phenyl-4E-

hepten-3-one

5.0 >100 >20

2

7-(4''-hydroxy-3''-

methoxyphenyl)-

1-phenyl-4E-

hepten-3-one

2.9 >100 >34.5

3

(5R)-5-hydroxy-

1,7-diphenyl-3-

heptanone

21.7 38.3 1.8

4

5-hydroxy-7-(4''-

hydroxy-3''-

methoxyphenyl)-

1-phenyl-3-

heptanone

10.0 48.1 4.8

5

(5R)-5-methoxy-

1,7-diphenyl-3-

heptanone

>10 17.0 -

6

(5S)-5-hydroxy-

7-(4''-

hydroxyphenyl)-1

-phenyl-3-

heptanone

3.2 61.9 19.3

7

(5S)-5-hydroxy-

7-(4''-hydroxy-3''-

methoxyphenyl)-

1-phenyl-3-

heptanone

10.0 48.1 4.8
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8

(5S)-5-methoxy-

7-(4''-

hydroxyphenyl)-1

-phenyl-3-

heptanone

>10 18.5 -

9 (Antiviral Agent

65)

(5S)-5-methoxy-

7-(4''-hydroxy-3''-

methoxyphenyl)-

1-phenyl-3-

heptanone

7.0 31.0 4.4

Table compiled from data presented in "Bioactivity and Synthesis of Diarylheptanoids From

Alpinia officinarum".[3]

Key SAR Observations:

Unsaturation in the Heptane Chain: The presence of a double bond at the 4-position, as

seen in compounds 1 and 2, appears to be favorable for antiviral activity, with compound 2

being the most potent.

Hydroxylation and Methoxylation of the Phenyl Ring: A hydroxyl group at the 4''-position of

the phenyl ring is common among the active compounds. The addition of a methoxy group at

the 3''-position (compound 2 vs. 1) enhances the antiviral potency.

Stereochemistry at C5: The stereochemistry at the 5-position influences activity. For

instance, the (5S)-hydroxy configuration in compound 6 shows good activity.

Methoxy Group at C5: The presence of a methoxy group at the 5-position, as in antiviral
agent 65 (compound 9), results in moderate activity.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of

these diarylheptanoids.
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In Vitro Antiviral Activity Assay (Plaque Reduction
Assay)
This assay is used to determine the concentration of an antiviral compound that inhibits the

formation of plaques (zones of cell death) caused by viral infection.

Cell Culture: Madin-Darby canine kidney (MDCK) cells are grown in Dulbecco's Modified

Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100

units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 atmosphere.

Virus Propagation: Influenza A/PR/8/34 (H1N1) virus is propagated in the allantoic cavity of

10-day-old embryonated chicken eggs. The allantoic fluid is harvested, and the virus titer is

determined by a plaque assay on MDCK cells.

Plaque Reduction Assay:

MDCK cells are seeded in 6-well plates and grown to confluence.

The cell monolayers are washed with phosphate-buffered saline (PBS) and infected with

approximately 100 plaque-forming units (PFU) of influenza virus.

After a 1-hour adsorption period at 37°C, the virus inoculum is removed.

The cells are then overlaid with an agar medium containing DMEM, 0.8% agarose, and

varying concentrations of the test compounds.

The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days until plaques are

visible.

The cells are fixed with 10% formalin and stained with a 0.5% crystal violet solution.

The number of plaques in each well is counted, and the EC50 value is calculated as the

compound concentration that reduces the number of plaques by 50% compared to the

virus control.[5]

Cytotoxicity Assay (MTT Assay)
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This assay measures the metabolic activity of cells and is used to determine the cytotoxic

concentration of the test compounds.

Cell Seeding: MDCK cells are seeded in 96-well plates at a density of 1 x 104 cells/well and

incubated for 24 hours.

Compound Treatment: The culture medium is replaced with fresh medium containing serial

dilutions of the test compounds.

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) in PBS is added to each well.

Incubation: The plates are incubated for an additional 4 hours.

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO)

is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.

CC50 Calculation: The CC50 value is calculated as the compound concentration that

reduces the cell viability by 50% compared to the untreated control.[3]

Visualizations
Experimental Workflow for Antiviral Evaluation

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7152183/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565738?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Evaluation

Data Analysis

MDCK Cell Culture

Plaque Reduction AssayMTT Cytotoxicity Assay

Influenza Virus Propagation

Determine EC50Determine CC50

Calculate Selectivity Index (SI)

Structure-Activity
Relationship (SAR) Analysis

Click to download full resolution via product page

Caption: Workflow for the in vitro evaluation of diarylheptanoids.

Proposed Mechanism of Action
Studies on a related diarylheptanoid, AO-0002, suggest that the antiviral action does not

involve the inhibition of virus adsorption or cell entry. Instead, it appears to suppress the

expression of viral messenger RNA (mRNA) and viral antigens within the host cell.[5]
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Caption: Proposed inhibition of viral replication by diarylheptanoids.

Conclusion
The diarylheptanoids isolated from Alpinia officinarum represent a promising class of natural

products with anti-influenza virus activity. The structure-activity relationship studies indicate that

modifications to the heptane chain and substitutions on the phenyl rings significantly impact

their antiviral potency and selectivity. Further investigation into the precise molecular targets

and optimization of the lead compounds could pave the way for the development of novel anti-

influenza therapeutics. The proposed mechanism of action, involving the suppression of viral

mRNA and protein synthesis, suggests a different therapeutic approach compared to existing

neuraminidase inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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